4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
Description
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (CAS: 957208-65-0) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chloromethyl (–CH2Cl) group at the 4-position, a cyclopentyl group at the 1-position, and a trifluoromethyl (–CF3) group at the 2-position. Its molecular formula is C13H14ClF3, with a molecular weight of 262.70 g/mol . This compound is primarily utilized in pharmaceutical synthesis, such as in the production of S1P1 receptor antagonists for autoimmune disease treatment . It is stored under inert conditions (2–8°C) due to its reactivity and hazards, including skin corrosion (H314), respiratory irritation (H335), and toxicity upon ingestion (H302) .
Properties
IUPAC Name |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXNFBJDGCADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957208-65-0 | |
| Record name | 4-(chloromethyl)-1-cyclopentyl-2- (trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopentylation via Cross-Coupling
The first step involves the formation of 1-cyclopentyl-2-(trifluoromethyl)benzene through a nickel-catalyzed Kumada coupling:
Reaction Conditions
-
Substrates : 1-Bromo-2-(trifluoromethyl)benzene (1.11 mol) + Cyclopentylmagnesium bromide (1.2 eq)
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Catalyst : NiCl₂(dppp) (2 mol%)
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Solvent : Tetrahydrofuran (THF), anhydrous
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Temperature : −65°C to 25°C (gradual warming)
Critical parameters include strict temperature control during Grignard reagent addition to prevent Wagner-Meerwein rearrangements. The use of low-temperature quench protocols (6 N HCl at −10°C) minimizes acid-sensitive byproduct formation.
Chloromethylation Using Trioxane-Thionyl Chloride
The second step introduces the chloromethyl group via electrophilic aromatic substitution:
Reaction Components
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Substrate : 1-Cyclopentyl-2-(trifluoromethyl)benzene (0.450 mol)
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Chloromethylation Agents : Trioxane (3 eq), H₂SO₄ (1.5 eq), SOCl₂ (2 eq)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C (exothermic control)
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Reaction Time : 12 h
This method eliminates hazardous chloromethyl ethers by generating chloromethyl cations in situ. The trifluoromethyl group’s strong electron-withdrawing effect directs substitution to the para position relative to the cyclopentyl group, achieving >98% regioselectivity.
Industrial-Scale Production Innovations
Continuous Flow Reactor Implementation
Pilot-scale production (>100 kg batches) utilized continuous flow systems to address exothermic risks during chloromethylation:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 500 L | 20 L/min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 8 kg/day | 25 kg/day |
| Impurity Profile | 2–3% | <0.5% |
The transition to flow chemistry reduced processing time by 60% while improving safety metrics for SOCl₂ handling.
Purification Advancements
Early distillation methods (150°C, 10 mbar) caused thermal decomposition of the product (5–7% loss). Adoption of wiped-film evaporators operating at 90°C and 15 mbar increased recovery rates to 97.4% while maintaining HPLC purity >99.5%.
Analytical Characterization Protocols
4.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 4.55 (s, 2H, CH₂Cl), 3.20–3.05 (m, 1H, cyclopentyl CH), 2.35–2.20 (m, 4H, cyclopentyl CH₂), 7.62 (d, J = 8.0 Hz, 1H, aromatic), 7.45 (d, J = 8.0 Hz, 1H, aromatic).
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¹³C NMR : δ 45.1 (CH₂Cl), 34.8 (cyclopentyl C), 126.5 (q, J = 32 Hz, CF₃), 139.2–128.4 (aromatic carbons).
4.2 High-Performance Liquid Chromatography (HPLC)
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Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase : 65:35 acetonitrile/20 mM KH₂PO₄
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Retention Time : 8.2 min
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Purity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 38% | 85% | Limited |
| FeCl₃-Catalyzed Coupling | FeCl₃ | 57% | 91% | Moderate |
| Ni-Mediated Kumada | NiCl₂(dppp) | 82% | 98% | High |
The nickel-catalyzed route demonstrates superior atom economy (78% vs. 52% for Friedel-Crafts) and reduced E-factor (18.2 vs. 42.7) .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and reduced fluorinated compounds.
Scientific Research Applications
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of novel drugs, particularly those targeting central nervous system disorders.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Cyclopentyl vs.
- Chloromethyl (–CH2Cl) vs. Nitro (–NO2): The chloromethyl group is a versatile alkylating agent, enabling nucleophilic substitutions in drug synthesis, whereas nitro groups are redox-active and often reduced to amines in agrochemical pathways .
Physical Properties
- Melting Points : The oxadiazole derivative (34–35°C) has a lower melting point than the morpholine analogue (52–54°C), reflecting differences in crystal packing due to heterocyclic ring rigidity .
- Molecular Weight : The target compound (262.70 g/mol) and the oxadiazole analogue (262.61 g/mol) have nearly identical weights, but their polarity differs significantly due to the oxadiazole’s electronegative nitrogen atoms .
Biological Activity
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, also known as Etrasimod Impurity 4, is a chemical compound with the CAS number 957208-65-0. This compound has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of APD334, a potent functional antagonist of the Sphingosine-1-phosphate receptor 1 (S1P1). This article explores its biological activity, focusing on its pharmacological implications, synthesis, and relevant case studies.
- Molecular Formula : C13H14ClF3
- Molecular Weight : 262.7 g/mol
- Density : 1.226 g/cm³
- Boiling Point : Approximately 293.7 °C
This compound acts primarily as a precursor for APD334, which has shown significant efficacy in lowering lymphocyte counts at low plasma concentrations across various preclinical species. The mechanism involves the antagonism of S1P1, leading to the modulation of immune responses, particularly in autoimmune conditions.
Pharmacological Studies
A study by Buzard et al. (2014) highlighted the pharmacokinetics and pharmacodynamics of APD334, emphasizing its potential in treating autoimmune diseases such as multiple sclerosis. The compound's ability to selectively inhibit lymphocyte migration makes it a candidate for further clinical development .
Case Study 1: Efficacy in Autoimmune Models
In preclinical trials, APD334 demonstrated robust efficacy in models of multiple sclerosis and ulcerative colitis. The studies indicated that treatment with APD334 resulted in significant reductions in disease severity and lymphocyte infiltration into affected tissues. These findings suggest that this compound plays a crucial role in developing therapies targeting S1P pathways.
Comparative Biological Activity Table
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | S1P1 Antagonist | Not specified | Buzard et al., 2014 |
| APD334 | Lymphocyte Migration Inhibition | <10 | Buzard et al., 2014 |
| Related Compounds | Anticancer Activity (MCF-7) | 0.48 - 2.78 | Sengupta et al., 2015 |
Safety Profile
The safety profile of this compound indicates moderate toxicity based on hazard statements associated with similar compounds. Precautionary measures include avoiding inhalation and skin contact due to potential irritative properties .
Q & A
Basic: What are the optimal synthetic routes for 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene?
Methodological Answer:
The synthesis typically involves two key steps:
Cyclopentylation : Introduce the cyclopentyl group via Friedel-Crafts alkylation using cyclopentyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
Chloromethylation : React the intermediate with chloromethylating agents (e.g., ClCH₂OCH₃ in the presence of ZnCl₂) to install the chloromethyl group.
Critical parameters include temperature control (0–5°C during chloromethylation to avoid side reactions) and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and chloromethyl moiety (δ ~4.5 ppm in ¹H NMR) are diagnostic .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry, as seen in related chloromethylbenzene derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (262.70 g/mol) and isotopic patterns .
Advanced: How can researchers address instability of the chloromethyl group during reactions?
Methodological Answer:
Instability arises from the reactive C-Cl bond. Mitigation strategies include:
- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture and oxygen, which hydrolyze the chloromethyl group .
- Derivatization : Convert the chloromethyl group to a more stable intermediate (e.g., via Grignard reaction or Suzuki coupling) before further functionalization .
- Additives : Stabilize with radical scavengers (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to suppress decomposition .
Advanced: How to design experiments to study the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, catalyst loading) using in-situ techniques like IR spectroscopy or GC-MS.
- Isotopic Labeling : Use deuterated analogs (e.g., CD₂Cl) to trace mechanistic pathways via kinetic isotope effects .
- Computational Modeling : Pair experimental data with DFT calculations to identify transition states and rate-determining steps .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to respiratory hazards (H335) .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous solutions to prevent HCl release .
Advanced: What computational approaches predict the compound’s behavior in catalytic systems?
Methodological Answer:
- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (BDE) of the C-Cl bond and electron density maps for reactive sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using force fields like OPLS-AA .
- QSPR Models : Corrogate experimental reactivity data (e.g., Hammett constants) with electronic descriptors (σ⁺ values) for predictive modeling .
Advanced: What role does this compound play in drug discovery pipelines?
Methodological Answer:
- Intermediate for Bioactive Molecules : The chloromethyl group enables facile derivatization into pharmacophores (e.g., via nucleophilic substitution to install amines or thiols) .
- Targeted Delivery : Conjugate with targeting moieties (e.g., antibodies) for site-specific drug activation, leveraging the cyclopentyl group’s lipophilicity for membrane penetration .
- SAR Studies : Use it to synthesize analogs for structure-activity relationship (SAR) analysis in kinase inhibitors or GPCR modulators .
Advanced: How to resolve contradictions in reported reaction yields for derivatives?
Methodological Answer:
- Reproducibility Checks : Validate literature procedures with strict adherence to reported conditions (e.g., catalyst purity, solvent grade).
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, stoichiometry) affecting yield .
- Side Reaction Analysis : Use LC-MS or TLC to identify byproducts (e.g., elimination products from C-Cl bond cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
